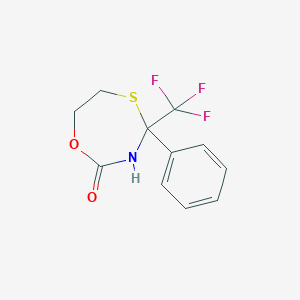
4-Phenyl-4-(trifluoromethyl)-1,5,3-oxathiazepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-4-(trifluoromethyl)-1,5,3-oxathiazepan-2-one is a heterocyclic compound that contains a trifluoromethyl group, a phenyl group, and an oxathiazepane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-4-(trifluoromethyl)-1,5,3-oxathiazepan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted amine with a trifluoromethyl-substituted thiocarbonyl compound, followed by cyclization to form the oxathiazepane ring. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to obtain high-purity this compound.
化学反应分析
Types of Reactions
4-Phenyl-4-(trifluoromethyl)-1,5,3-oxathiazepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
4-Phenyl-4-(trifluoromethyl)-1,5,3-oxathiazepan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-Phenyl-4-(trifluoromethyl)-1,5,3-oxathiazepan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with various enzymes and receptors, potentially leading to the inhibition of specific biological pathways. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
- 4-(Trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)phenyl methanamine
- 4-(Trifluoromethyl)phenyl isothiocyanate
Uniqueness
4-Phenyl-4-(trifluoromethyl)-1,5,3-oxathiazepan-2-one is unique due to its oxathiazepane ring structure, which is not commonly found in other trifluoromethyl-substituted compounds. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
154541-44-3 |
|---|---|
分子式 |
C11H10F3NO2S |
分子量 |
277.26 g/mol |
IUPAC 名称 |
4-phenyl-4-(trifluoromethyl)-1,5,3-oxathiazepan-2-one |
InChI |
InChI=1S/C11H10F3NO2S/c12-11(13,14)10(8-4-2-1-3-5-8)15-9(16)17-6-7-18-10/h1-5H,6-7H2,(H,15,16) |
InChI 键 |
XYOQHWLPVNHQOI-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(NC(=O)O1)(C2=CC=CC=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


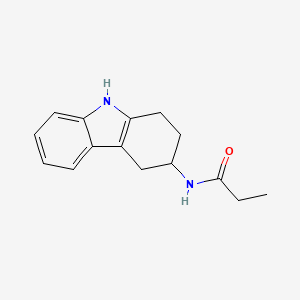
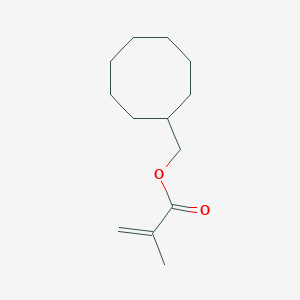
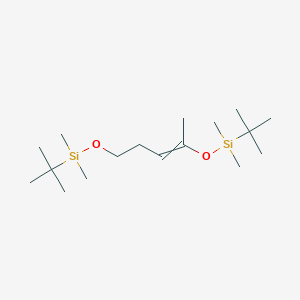
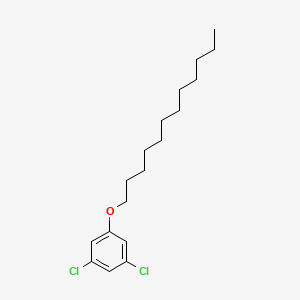
![Silane, [[(methoxymethyl)thio]methyl]trimethyl-](/img/structure/B12550745.png)

![1,1'-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene)](/img/structure/B12550760.png)
stannane](/img/structure/B12550768.png)

![Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester](/img/structure/B12550779.png)
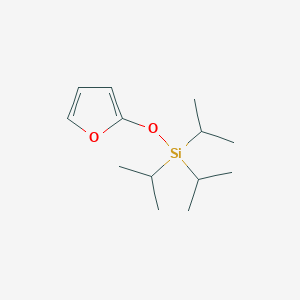
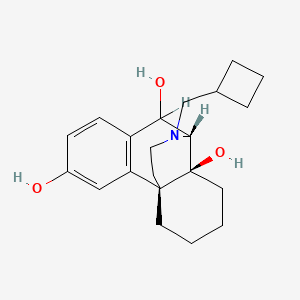
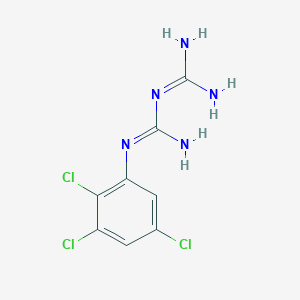
![4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole](/img/structure/B12550806.png)
